

An In-depth Technical Guide to Diethyl Methylmalonate

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 609-08-5

This technical guide provides comprehensive information on **diethyl methylmalonate**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in fundamental organic reactions.

Chemical and Physical Properties

Diethyl methylmalonate is a colorless liquid with a faint, pleasant odor. It is a derivative of malonic acid and is widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and other specialty chemicals.

General Properties



Property	Value	Source
IUPAC Name	Diethyl 2-methylpropanedioate	[1]
Synonyms	Methylmalonic acid diethyl ester, Diethyl 2-methylmalonate	[1]
CAS Number	609-08-5	[1]
Molecular Formula	C8H14O4	[1]
Molecular Weight	174.19 g/mol	[1]

Physical Properties

Property	Value	Source
Boiling Point	199 °C	[1]
Density	1.022 g/mL at 20 °C	
Refractive Index (n ²⁰ /D)	1.413	
Flash Point	82 °C (179.6 °F) - closed cup	
Solubility	Slightly soluble in water; soluble in alcohol and oils.	

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **diethyl methylmalonate**.

NMR Spectroscopy

¹H NMR (in CDCl₃):

• δ 4.19 (q, 4H): The four protons of the two methylene groups (-CH₂-) of the ethyl esters. The quartet splitting is due to coupling with the adjacent methyl protons.[2][3]



- δ 3.42 (q, 1H): The single proton on the α -carbon. The quartet splitting is due to coupling with the adjacent methyl protons of the methyl group.[2][3]
- δ 1.42 (d, 3H): The three protons of the methyl group attached to the α -carbon. The doublet splitting is due to coupling with the α -proton.[2][3]
- δ 1.28 (t, 6H): The six protons of the two methyl groups (-CH₃) of the ethyl esters. The triplet splitting is due to coupling with the adjacent methylene protons.[2][3]

13C NMR (in DMSO-d₆):

- δ 169.0 (C=O): Carbonyl carbons of the ester groups.
- δ 60.5 (-OCH₂-): Methylene carbons of the ethyl ester groups.
- δ 49.5 (>CH-): The α -carbon.
- δ 14.0 (-CH₃): Methyl carbons of the ethyl ester groups.
- δ 13.5 (α -CH₃): Methyl carbon attached to the α -carbon.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **diethyl methylmalonate** shows a molecular ion peak at m/z 174.[1] Key fragmentation patterns include the loss of an ethoxy group (-OC₂H₅) to give a peak at m/z 129, and the loss of a carbethoxy group (-COOC₂H₅) to give a peak at m/z 101. The base peak is often observed at m/z 29 (C₂H₅+).[1][2]

Experimental Protocols

The most common method for the synthesis of **diethyl methylmalonate** is the alkylation of diethyl malonate.

Synthesis of Diethyl Methylmalonate via Alkylation of Diethyl Malonate

This procedure details the methylation of diethyl malonate using methyl iodide in the presence of a base.



Materials:

- Diethyl malonate
- Sodium ethoxide
- Methyl iodide
- Absolute ethanol
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- · Anhydrous magnesium sulfate

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.
- Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide at room temperature. An exothermic reaction occurs, leading to the formation of the sodium salt of diethyl malonate.
- The reaction mixture is then cooled in an ice bath, and methyl iodide is added dropwise at a rate that maintains the reaction temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to ensure the completion of the reaction.
- The reaction mixture is cooled, and the excess ethanol is removed by distillation under reduced pressure.
- The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether.



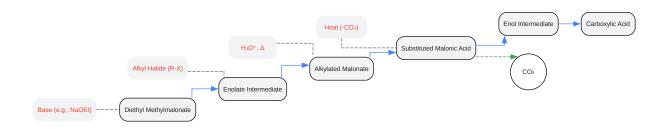
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The crude diethyl methylmalonate is purified by fractional distillation under reduced pressure to yield the pure product.

Key Reactions and Mechanisms

Diethyl methylmalonate is a versatile substrate in organic synthesis, most notably in reactions that take advantage of the acidic proton on the α -carbon.

Malonic Ester Synthesis

The malonic ester synthesis is a classic method for the preparation of carboxylic acids. The general mechanism, which is applicable to **diethyl methylmalonate**, involves the formation of an enolate, followed by alkylation and subsequent hydrolysis and decarboxylation.



Click to download full resolution via product page

Caption: Malonic Ester Synthesis Workflow.

The process begins with the deprotonation of **diethyl methylmalonate** by a strong base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an S_n2 reaction to form an alkylated **diethyl methylmalonate**. Subsequent hydrolysis of the ester groups with acid and heat yields a substituted malonic acid, which readily undergoes decarboxylation upon further heating to produce the final carboxylic acid and carbon dioxide.



Applications in Synthesis

Beyond the general malonic ester synthesis, **diethyl methylmalonate** is a precursor in the synthesis of various important molecules. For instance, it is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Carprofen. In this synthesis, the enolate of **diethyl methylmalonate** is reacted with a suitable electrophile to build the carbazole core of the drug.

Safety Information

Diethyl methylmalonate is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Diethyl methylmalonate | C8H14O4 | CID 11857 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl methylmalonate(609-08-5) 13C NMR [m.chemicalbook.com]
- 3. Diethyl methylmalonate(609-08-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl Methylmalonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048530#diethyl-methylmalonate-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com